3-tert-ブチルフェノール

概要

説明

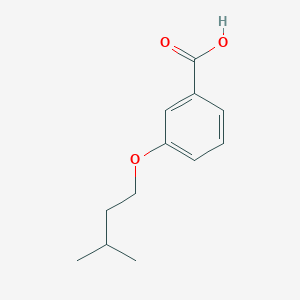

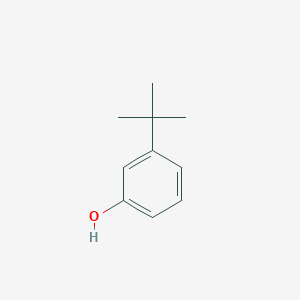

3-tert-Butylphenol is a type of alkylbenzene . It has a molecular formula of (CH3)3CC6H4OH and a molecular weight of 150.22 . It is widely used as an intermediate in organic synthesis .

Synthesis Analysis

3-tert-Butylphenol can be synthesized through the alkylation reaction of phenol and tert-butyl alcohol . A catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), was synthesized and characterized, and an efficient and easily recyclable catalytic system of an ionic liquid was established .

Molecular Structure Analysis

The molecular structure of 3-tert-Butylphenol consists of a phenol ring with a tert-butyl group attached to the third carbon .

Chemical Reactions Analysis

3-tert-Butylphenol undergoes stereoselective hydrogenation over a charcoal-supported rhodium catalyst in supercritical carbon dioxide solvent . It also participates in the alkylation reaction of phenol and tert-butyl alcohol .

Physical and Chemical Properties Analysis

3-tert-Butylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 240.0±0.0 °C at 760 mmHg, and a flash point of 108.9±0.0 °C . It also has a molar refractivity of 46.5±0.3 cm3 .

科学的研究の応用

エストロゲン活性分析

3-tert-ブチルフェノールは、酵母スクリーニングにおいて、アルキルフェノール化合物のエストロゲン活性に関するフェノール環へのアルキル基の影響を調べるために使用されてきました。 この用途は、内分泌かく乱化学物質とそのホルモン活性への影響を理解するために不可欠です .

農薬の製造

これは、殺虫剤やその他の農薬の製造における原料として役立ちます。 さまざまな抗酸化剤の合成における役割も、農業用途において重要です .

フレーバーと香料成分

3-tert-ブチルフェノールの変異体であるオルトtertブチルフェノールは、フレーバーや香料の製造のための化学中間体として使用され、消費財におけるその汎用性を示しています .

抗バイオフィルム剤および抗う蝕剤

研究では、3,5-ジ-tert-ブチルフェノールの、ストレプトコッカス・ミュータンスに対する有効性を調査し、抗バイオフィルム剤および抗う蝕剤としての可能性を探求してきました .

生物系における阻害剤

ジ-tert-ブチルフェノールの誘導体は、さまざまな生物系における抗炎症作用のために重要な、デュアルCOX-2/5-LO阻害剤として強力な阻害活性を示しています .

材料科学と工学

この化合物は、超臨界二酸化炭素溶媒中で、活性炭担持ロジウム触媒上で立体選択的ヒドロゲン化を受けることができ、材料科学と工学のプロセスにおけるその応用を示しています .

Safety and Hazards

作用機序

Target of Action

3-tert-Butylphenol is an organic compound that has been studied for its potential effects on certain bacteria, particularly Streptococcus mutans . This bacterium is a common pathogen present in the oral cavity and is known to cause dental caries . The primary targets of 3-tert-Butylphenol are the virulence factors of S. mutans, which include acidogenicity, aciduricity, adhesion, and biofilm formation .

Mode of Action

The compound interacts with its targets by impeding their function. For instance, 3-tert-Butylphenol has been found to inhibit the biofilm formation of S. mutans at a concentration of 100 µg/ml without any lethal effect on the growth . It also significantly reduces the production of water-soluble and water-insoluble glucans, in concurrence with the downregulation of gtfBC genes . These genes are responsible for the synthesis of glucans, which are crucial for the adhesion and biofilm formation of S. mutans .

Biochemical Pathways

The affected biochemical pathways involve the production of glucans and the acidogenicity associated virulence factors such as lactate dehydrogenase and enolase . The enzymatic production of these factors is arrested upon 3-tert-Butylphenol treatment . Additionally, the compound greatly reduces the acid tolerance ability of S. mutans through the impediment of F1F0-ATPase .

Pharmacokinetics

It’s known that the compound is practically insoluble in water , which may affect its absorption and distribution in the body

Result of Action

The result of 3-tert-Butylphenol’s action is the inhibition of the virulence factors of S. mutans, leading to a reduction in the bacterium’s ability to form biofilms and cause dental caries . The compound’s action also results in the downregulation of several genes, including gtfB, gtfC, gtfD, vicRK, comDE, gbpB, smu0630, and relA .

Action Environment

The action of 3-tert-Butylphenol is influenced by the environment in which it is applied. For instance, the compound’s efficacy against S. mutans is observed in the oral cavity, where the bacterium resides

生化学分析

Biochemical Properties

3-tert-Butylphenol has been used to study the effect of the alkyl group on the phenol ring on the estrogenic potency of alkylphenolic compounds in yeast screens . The phenolic hydroxyl group in 3-tert-Butylphenol has a certain acidity and can react with alkyl halides under alkaline conditions to produce corresponding phenolic ether products .

Dosage Effects in Animal Models

Similar compounds, such as 4-tert-butylphenol, have been shown to induce developmental toxicity in zebrafish at concentrations of 3, 6, and 12 μM .

Subcellular Localization

Given its use in organic synthesis and pharmaceutical chemistry , it may be localized to areas of the cell where these processes occur.

特性

IUPAC Name |

3-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKUDPFXBLGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044825 | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-34-2 | |

| Record name | 3-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 3-(1,1-DIMETHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2382U55WN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known toxicological effects of 3-tert-Butylphenol on aquatic organisms?

A1: Research indicates that 3-tert-Butylphenol exhibits acute toxicity to various aquatic organisms. A study [] evaluating the toxicity of four alkylphenols, including 3-tert-Butylphenol, on microbes, invertebrates, and fish, found a significant variation in species sensitivity. The marine bacterium Vibrio fischeri displayed the highest susceptibility, with 3-tert-Butylphenol demonstrating considerably higher toxicity compared to 2-isopropylphenol.

Q2: How does the structure of 3-tert-Butylphenol influence its toxicity compared to other alkylphenols?

A2: The position of the alkyl group on the phenolic ring significantly influences the toxicity of alkylphenols. Studies using Vibrio fischeri [] observed a correlation between toxicity and the energy of the lowest unoccupied molecular orbital (ELUMO) of the alkylphenols. This suggests a distinct mode of action for polar narcotic alkylphenols like 3-tert-Butylphenol in Vibrio fischeri compared to other test organisms, potentially due to differences in prokaryotic cell structure.

Q3: Can the aqueous solubility of 3-tert-Butylphenol be predicted based on its structure?

A3: Yes, the aqueous solubility of 3-tert-Butylphenol can be estimated using structure-property relationships. Research [] has shown that the liquid or supercooled liquid solubilities of various phenolic substances, including 3-tert-Butylphenol, correlate well with the solute's LeBas molar volume and first-order valence molecular connectivity. These correlations allow for the prediction of aqueous solubility based on structural features.

Q4: Has the standard molar enthalpy of formation for 3-tert-Butylphenol been determined?

A4: Yes, the standard molar enthalpy of formation (ΔfHmo) for 3-tert-Butylphenol in the gaseous phase has been determined through experimental and computational methods. Calvet microcalorimetry was employed to measure the standard molar enthalpy of evaporation, while static bomb combustion calorimetry provided the standard molar enthalpy of combustion []. These values, in conjunction with computational calculations, resulted in a ΔfHmo of -198.0 ± 2.1 kJ mol(-1) for 3-tert-Butylphenol.

Q5: How does the presence of a tert-butyl group in 3-tert-Butylphenol affect its O-H bond dissociation energy compared to phenol?

A5: The tert-butyl group in 3-tert-Butylphenol influences the O-H bond dissociation energy. Theoretical calculations using ab initio restricted Hartree-Fock (RHF) methods with the 6-31G basis set were used to determine the most stable geometries of both the phenol and its corresponding radical []. These calculations allowed for the estimation of the tert-butyl group's impact on the O-H bond dissociation energy.

Q6: What are the applications of 3-tert-Butylphenol?

A7: 3-tert-Butylphenol serves as an important intermediate in the synthesis of various chemicals. One prominent application is its use in producing etoxazole, a pesticide commonly employed to control mites []. The synthesis of 3-tert-Butylphenylethylether, a key intermediate in etoxazole production, utilizes 3-tert-Butylphenol as a starting material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

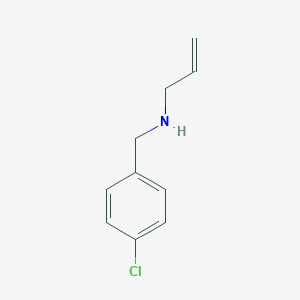

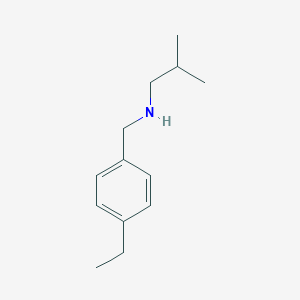

![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)

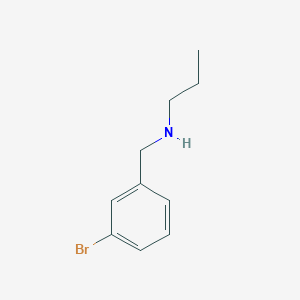

![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)

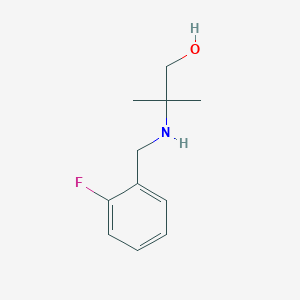

![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)

![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)

![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)